molecular formula C13H11FO2 B1322002 [4-(4-Fluorophenoxy)phenyl]methanol CAS No. 167091-96-5

[4-(4-Fluorophenoxy)phenyl]methanol

Cat. No. B1322002
M. Wt: 218.22 g/mol
InChI Key: CDHGTLMRIKSFII-UHFFFAOYSA-N
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Patent
US05972972

Procedure details

Lithium aluminum hydride (0.25 g, 6.69 mmol) was slurried in 20 ml of dry diethyl ether and cooled in an ice bath. The ethyl 4-(4-fluorophenoxy)benzoate (2.32 g, 8.91 mmol) in 5 ml of dry diethyl ether was added dropwise and the reaction was stirred at room temperature overnight. More lithium aluminum hydride (0.25 g) was added and the reaction was stirred for four hours. The reaction was carefully quenched by sequential addition of 0.5 ml of water, 0.5 ml of 15% NaOH solution in water, and 1.5 ml of water. The resulting white precipitate was filtered using celite and washed with diethyl ether and discarded. The filtrate and washings were combined and concentrated to afford 1.92 g (99%) of the subtitle compound.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
ethyl 4-(4-fluorophenoxy)benzoate
Quantity
2.32 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:25]=[CH:24][C:11]([O:12][C:13]2[CH:23]=[CH:22][C:16]([C:17](OCC)=[O:18])=[CH:15][CH:14]=2)=[CH:10][CH:9]=1>C(OCC)C>[F:7][C:8]1[CH:25]=[CH:24][C:11]([O:12][C:13]2[CH:23]=[CH:22][C:16]([CH2:17][OH:18])=[CH:15][CH:14]=2)=[CH:10][CH:9]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
ethyl 4-(4-fluorophenoxy)benzoate
Quantity
2.32 g
Type
reactant
Smiles
FC1=CC=C(OC2=CC=C(C(=O)OCC)C=C2)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0.25 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
STIRRING
Type
STIRRING
Details
the reaction was stirred for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction was carefully quenched by sequential addition of 0.5 ml of water, 0.5 ml of 15% NaOH solution in water, and 1.5 ml of water
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was filtered
WASH
Type
WASH
Details
washed with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=C(OC2=CC=C(CO)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.92 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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